Ecopipam

Catalog No.
S526862
CAS No.
112108-01-7
M.F
C19H20ClNO
M. Wt
313.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ecopipam

CAS Number

112108-01-7

Product Name

Ecopipam

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo(d)naphtho-(2,1b)azepine, ecopipam, Sch 39166, Sch-39166, Sch39166

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl

Description

The exact mass of the compound Ecopipam is 313.12334 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Dopamine Regulation:

Ecopipam has been studied for its interaction with the dopamine system in the brain. Some research suggests it may act as a dopamine antagonist, potentially blocking dopamine receptors and reducing its activity []. This has led to investigations into its possible use for conditions like schizophrenia, where dopamine overactivity is a suspected factor []. However, more research is needed to understand its specific effects and efficacy.

Drug Dependence Research:

Studies have explored ecopipam's potential role in drug dependence research. One investigation examined its ability to modify the behavioral effects of cocaine in animal models []. The findings suggested that ecopipam might decrease the reinforcing properties of cocaine, potentially offering insights into developing medications for addiction treatment [].

Cardiovascular Studies:

Ecopipam's effects on the heart have also been a subject of research. Some studies have investigated its potential as an antiarrhythmic agent, meaning it could regulate abnormal heart rhythms []. However, the specific mechanisms and effectiveness of ecopipam in this area require further investigation [].

Ecopipam is a synthetic compound classified as a selective antagonist of the dopamine D1 and D5 receptors. Its chemical structure is derived from the benzazepine family, characterized by a fused benzene and azepine ring system. The compound has the molecular formula C19H20ClNOC_{19}H_{20}ClNO and a molar mass of approximately 313.83 g/mol. It is primarily being investigated for its potential therapeutic applications in various neuropsychiatric disorders, including Tourette's Syndrome, Lesch-Nyhan Disease, pathological gambling, and self-injurious behavior .

Ecopipam's therapeutic potential stems from its ability to modulate dopamine signaling in the brain. By selectively blocking D₁ and D₅ receptors, it could potentially alleviate symptoms associated with neurological disorders like Tourette syndrome and Lesch-Nyhan syndrome, where abnormal dopamine activity is suspected [, ].

Ecopipam's synthesis involves reactions typical of organic chemistry, particularly those involving heterocyclic compounds. The compound can be synthesized from tetralin derivatives through several steps that include halogenation, amination, and cyclization reactions to form the final benzazepine structure. Specific reaction pathways are not detailed in the available literature, but the general approach follows established methods for synthesizing complex organic molecules .

Ecopipam exhibits significant biological activity as a selective dopamine receptor antagonist. It primarily targets dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors. This selectivity is crucial as it reduces the risk of extrapyramidal side effects commonly associated with traditional antipsychotics that block D2 receptors. Ecopipam has demonstrated efficacy in preclinical models for treating conditions such as cocaine dependence and has been shown to mitigate the euphoric effects of cocaine without producing severe side effects like Parkinsonian symptoms .

The synthesis of Ecopipam typically involves multiple steps starting from simpler organic precursors. The general method includes:

  • Starting Material: A tetralin derivative serves as the initial substrate.
  • Halogenation: Introduction of chlorine atoms into the aromatic system.
  • Amination: Formation of amine functionalities crucial for receptor binding.
  • Cyclization: Creation of the fused ring system characteristic of benzazepines.

These steps may require specific reagents and conditions to ensure high yield and purity of the final product .

Ecopipam is currently under investigation for several medical applications:

  • Tourette's Syndrome: Clinical trials are assessing its effectiveness in reducing tic severity.
  • Lesch-Nyhan Disease: Evaluated for its potential to manage behavioral symptoms associated with this genetic disorder.
  • Pathological Gambling: Studied for its ability to reduce compulsive behaviors.
  • Self-Injurious Behavior: Investigated as a treatment option for individuals exhibiting self-harm tendencies.

As of now, Ecopipam remains an investigational drug and has not received regulatory approval for any specific indication .

Ecopipam has been studied for its interactions with other pharmacological agents, particularly those affecting the central nervous system. Notable interactions include:

  • Hydroxyzine: May enhance CNS depressant effects when used concurrently with Ecopipam.
  • Iloperidone: Potentially increases the risk or severity of CNS-related side effects when combined with Ecopipam.

These interactions highlight the importance of careful monitoring when prescribing Ecopipam alongside other medications that influence neurotransmitter systems .

Several compounds share structural or functional similarities with Ecopipam, particularly within the class of dopamine antagonists or benzazepines. Key compounds include:

Compound NameClassReceptor AffinityUnique Characteristics
SertindoleAntipsychoticD2, 5-HT2AHigh affinity for multiple serotonin receptors
HaloperidolAntipsychoticD2Well-known for treating schizophrenia
ClozapineAntipsychoticD4, 5-HT2AEffective in treatment-resistant schizophrenia
BuspironeAnxiolytic5-HT1APrimarily used for anxiety rather than psychosis

Ecopipam's uniqueness lies in its selective action on D1 and D5 receptors without significant interaction with D2 receptors, which reduces the likelihood of extrapyramidal side effects commonly seen with other antipsychotics . Its specific focus on treating conditions like Tourette's Syndrome further differentiates it from more generalized antipsychotic medications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

313.1233420 g/mol

Monoisotopic Mass

313.1233420 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0X748O646K

MeSH Pharmacological Classification

Dopamine Antagonists

Other CAS

112108-01-7

Wikipedia

Ecopipam

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-04-14
1: Khasnavis T, Torres RJ, Sommerfeld B, Puig JG, Chipkin R, Jinnah HA. A double-blind, placebo-controlled, crossover trial of the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease. Mol Genet Metab. 2016 Jul;118(3):160-6. doi: 10.1016/j.ymgme.2016.04.012. Epub 2016 Apr 24. PubMed PMID: 27179999.
2: Khasnavis T, Reiner G, Sommerfeld B, Nyhan WL, Chipkin R, Jinnah HA. A clinical trial of safety and tolerability for the selective dopamine D1 receptor antagonist ecopipam in patients with Lesch-Nyhan disease. Mol Genet Metab. 2016 Apr;117(4):401-6. doi: 10.1016/j.ymgme.2016.02.005. Epub 2016 Feb 18. PubMed PMID: 26922636.
3: Grant JE, Odlaug BL, Black DW, Fong T, Davtian M, Chipkin R, Kim SW. A single-blind study of 'as-needed' ecopipam for gambling disorder. Ann Clin Psychiatry. 2014 Aug;26(3):179-86. PubMed PMID: 25166480.
4: Gilbert DL, Budman CL, Singer HS, Kurlan R, Chipkin RE. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome. Clin Neuropharmacol. 2014 Jan-Feb;37(1):26-30. doi: 10.1097/WNF.0000000000000017. PubMed PMID: 24434529.
5: Astrup A, Greenway FL, Ling W, Pedicone L, Lachowicz J, Strader CD, Kwan R; Ecopipam Obesity Study Group. Randomized controlled trials of the D1/D5 antagonist ecopipam for weight loss in obese subjects. Obesity (Silver Spring). 2007 Jul;15(7):1717-31. PubMed PMID: 17636090.
6: Chausmer AL, Smith BJ, Kelly RY, Griffiths RR. Cocaine-like subjective effects of nicotine are not blocked by the D1 selective antagonist ecopipam (SCH 39166). Behav Pharmacol. 2003 Mar;14(2):111-20. PubMed PMID: 12658071.
7: Nann-Vernotica E, Donny EC, Bigelow GE, Walsh SL. Repeated administration of the D1/5 antagonist ecopipam fails to attenuate the subjective effects of cocaine. Psychopharmacology (Berl). 2001 Jun;155(4):338-47. PubMed PMID: 11441423.
8: Haney M, Ward AS, Foltin RW, Fischman MW. Effects of ecopipam, a selective dopamine D1 antagonist, on smoked cocaine self-administration by humans. Psychopharmacology (Berl). 2001 Jun;155(4):330-7. PubMed PMID: 11441422.
9: McCance-Katz EF, Kosten TA, Kosten TR. Going from the bedside back to the bench with ecopipam: a new strategy for cocaine pharmacotherapy development. Psychopharmacology (Berl). 2001 Jun;155(4):327-9. PubMed PMID: 11441421.
10: Romach MK, Glue P, Kampman K, Kaplan HL, Somer GR, Poole S, Clarke L, Coffin V, Cornish J, O'Brien CP, Sellers EM. Attenuation of the euphoric effects of cocaine by the dopamine D1/D5 antagonist ecopipam (SCH 39166). Arch Gen Psychiatry. 1999 Dec;56(12):1101-6. PubMed PMID: 10591286.

Explore Compound Types